Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture)
Description
Chemical Identity and Nomenclature
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer (E/Z-Mixture) is formally identified by the Chemical Abstracts Service registry number 1795129-61-1. The compound possesses the molecular formula C44H24Cl6O2 with a molecular weight of 797.38 grams per mole, distinguishing it significantly from its monomeric parent compound. This substantial molecular architecture reflects the dimeric nature of the structure, where two lumefantrine-derived units are connected through a specialized 3,4-epoxytetrahydrofuranyl linkage.
The nomenclature of this compound reveals several critical structural features that define its chemical identity. The systematic chemical name describes the compound as 1-(-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-3-yl)-4-(-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)-3,6-dioxabicyclo[3.1.0]hexane. This complex naming convention reflects the presence of two fluorene-based moieties characteristic of lumefantrine structures, connected through a bicyclic epoxide linkage that forms the critical bridge between the monomeric units.
The designation as an E/Z-mixture indicates the presence of stereochemical isomers around specific double bonds within the molecular framework. This stereochemical complexity arises from the geometric arrangement of substituents around carbon-carbon double bonds, where E-configuration represents trans arrangement and Z-configuration represents cis arrangement. The existence of multiple stereoisomeric forms within a single preparation reflects the synthetic challenges associated with controlling stereochemistry during the formation of such complex dimeric structures.
The compound is also recognized in pharmaceutical literature as Lumefantrine Impurity B, reflecting its classification within quality control frameworks for lumefantrine-based pharmaceutical products. This designation indicates that the compound may appear as a process-related impurity during the synthesis or storage of lumefantrine formulations, necessitating its characterization and quantification for regulatory compliance purposes.
| Chemical Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 1795129-61-1 | |
| Molecular Formula | C44H24Cl6O2 | |
| Molecular Weight | 797.38 g/mol | |
| Stereochemistry | E/Z-Mixture | |
| Classification | Lumefantrine Impurity B |
Historical Development and Antimalarial Context
The development of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer emerges from the broader historical context of antimalarial drug development and the specific evolution of lumefantrine as a therapeutic agent. Lumefantrine itself was developed during the 1990s as part of efforts to create effective antimalarial combinations that could address the growing challenge of chloroquine-resistant malaria caused by Plasmodium falciparum. The parent compound lumefantrine, bearing the systematic name 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol, was designed to function as a blood schizonticide targeting the erythrocytic stages of Plasmodium species.
The historical significance of lumefantrine lies in its successful integration into artemisinin combination therapy, particularly in combination with artemether. This pairing represents a major advancement in malaria treatment, where artemether provides rapid initial parasite clearance while lumefantrine maintains sustained antimalarial activity due to its extended half-life. The combination therapy approach emerged from recognition that single-agent treatments were increasingly vulnerable to resistance development, necessitating multi-drug strategies that could prevent parasite adaptation.
The specific development of the 3,4-Epoxytetrahydrofuranyl Dimer form represents a more recent advancement in antimalarial chemistry, arising from research efforts to enhance the efficacy and overcome limitations of existing lumefantrine formulations. The creation of dimeric forms reflects sophisticated medicinal chemistry approaches aimed at improving drug properties through structural modification. Patent literature indicates that synthetic methodologies for creating lumefantrine derivatives, including deuterated forms, have been actively developed to address various pharmaceutical challenges.
Research into lumefantrine derivatives has been driven by several factors, including the need to improve bioavailability, enhance antimalarial potency, and address emerging resistance patterns. Studies have demonstrated that conventional lumefantrine formulations require food intake for optimal absorption, creating challenges for treatment compliance and efficacy. The development of modified forms, including solid dispersion formulations and structural derivatives like the epoxytetrahydrofuranyl dimer, represents attempts to overcome these pharmacokinetic limitations.
The antimalarial context for this compound development is particularly relevant given the ongoing global burden of malaria and the continuous evolution of parasite resistance. Plasmodium falciparum malaria remains a leading cause of morbidity and mortality in tropical regions, with artemisinin combination therapies serving as the primary treatment approach. The development of novel lumefantrine derivatives, including dimeric forms, represents part of the broader research pipeline aimed at maintaining therapeutic options against this evolving pathogen.
Structural Relationship to Parent Compound Lumefantrine
The structural relationship between Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer and its parent compound lumefantrine reveals the sophisticated molecular engineering involved in creating this dimeric entity. Lumefantrine, with the molecular formula C30H32Cl3NO and molecular weight of 528.9 grams per mole, serves as the fundamental building block for the dimeric structure. The parent compound features a fluorene backbone substituted with multiple chlorine atoms and a dibutylamino ethanol side chain that contributes to its antimalarial activity.
The transformation from monomeric lumefantrine to the dimeric form involves significant structural modifications that fundamentally alter the compound's properties. The most prominent change involves the replacement of the dibutylamino ethanol side chain with the 3,4-epoxytetrahydrofuranyl bridging group that connects two lumefantrine-derived units. This structural modification results in a dramatic increase in molecular weight from 528.9 to 797.38 grams per mole, representing approximately a 50% increase in molecular mass.
The chlorine substitution pattern represents another critical structural relationship between the parent and dimeric compounds. While lumefantrine contains three chlorine atoms distributed across the fluorene backbone and the attached phenyl ring, the dimeric form contains six chlorine atoms, reflecting the doubling of structural units. This increased halogenation significantly impacts the compound's lipophilicity and potential interactions with biological membranes and target proteins.
The epoxide functionality present in the dimeric form introduces a reactive electrophilic center that is absent in the parent lumefantrine structure. This three-membered cyclic ether represents a significant chemical modification that potentially alters the compound's mechanism of action and biological activity profile. The epoxide group is known for its ability to undergo nucleophilic attack by biological molecules, potentially creating covalent interactions with target proteins that differ from the non-covalent interactions typical of the parent compound.
Comparative analysis of related lumefantrine derivatives provides additional context for understanding structural relationships. The Lumefantrine Epoxy Derivative Impurity, identified as (E,Z)-9-(4-Chlorophenyl)methylene-5-oxiranyl-2,7-dichlorofluorene with molecular formula C22H13Cl3O, represents an intermediate structural form between monomeric lumefantrine and the full dimeric structure. This compound demonstrates how epoxide functionality can be incorporated into lumefantrine-derived structures while maintaining the core fluorene framework.
| Structural Feature | Lumefantrine | Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer |
|---|---|---|
| Molecular Formula | C30H32Cl3NO | C44H24Cl6O2 |
| Molecular Weight | 528.9 g/mol | 797.38 g/mol |
| Chlorine Atoms | 3 | 6 |
| Structural Units | Monomer | Dimer |
| Side Chain | Dibutylamino ethanol | 3,4-Epoxytetrahydrofuranyl bridge |
| Reactive Centers | Tertiary amine | Epoxide |
The structural modifications present in the dimeric form potentially enhance certain pharmacological properties while altering others. The increased molecular size and lipophilicity may affect tissue distribution and cellular uptake patterns compared to the parent compound. The presence of the epoxide bridging group introduces the possibility of covalent target modification, which could result in prolonged or irreversible binding to critical parasite proteins involved in heme detoxification pathways.
Properties
CAS No. |
1795129-61-1 |
|---|---|
Molecular Formula |
C₄₄H₂₄Cl₆O₂ |
Molecular Weight |
797.38 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Epoxide Precursors
The synthesis begins with a Friedel-Crafts acylation of compound 1 (2,7-dichlorofluorene-4-carboxylic acid derivative) using chloroacetyl chloride in the presence of anhydrous aluminum chloride. This step yields a chloroacetophenone intermediate (compound 2). Subsequent reduction with sodium borohydride generates a secondary alcohol (compound 3), which is prone to epoxidation under basic or oxidative conditions.
Epoxidation and Dimerization
The critical step for dimer formation occurs during the condensation of compound 4 (a n-butylamine-substituted intermediate) with p-chlorobenzaldehyde. Under alkaline reflux conditions (e.g., sodium hydroxide in methanol), the secondary alcohol in compound 4 undergoes epoxidation, forming a 3,4-epoxytetrahydrofuranyl intermediate. This epoxide is highly reactive and can dimerize via nucleophilic ring-opening reactions, leading to the E/Z-mixture due to stereochemical variability at the epoxide carbons.
Key Reaction Parameters Influencing Dimer Formation
The preparation of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer is sensitive to reaction conditions. Data from synthetic protocols reveal the following critical parameters:
Temperature and Time
-
Epoxidation/Condensation Step : Prolonged reflux (15 hours at 65–70°C) in methanol increases the likelihood of epoxide formation and dimerization. Elevated temperatures accelerate ring-opening reactions between epoxide intermediates.
-
Substitution Step : Extended reaction times (16 hours) during the final substitution with n-bromobutane further promote side reactions, including residual dimerization.
Solvent and Base Selection
-
Solvent : Methanol and acetonitrile, used in condensation and substitution steps, respectively, polar aprotic solvents stabilize ionic intermediates, facilitating epoxide dimerization.
-
Base : Sodium hydroxide in methanol (step 4) generates alkoxide ions that catalyze epoxide formation but also increase the risk of unintended nucleophilic attacks between epoxide molecules.
Molar Ratios
-
Excess p-chlorobenzaldehyde (1.5 equivalents relative to compound 4) and sodium hydroxide (2.08 equivalents) in the condensation step drive the reaction toward over-epoxidation, creating a surplus of reactive intermediates.
-
A 1:1.5 molar ratio of compound 5 to n-bromobutane in the substitution step leaves unreacted epoxide intermediates available for dimerization.
Analytical Characterization and Isolation
Chromatographic Purification
The dimer is typically isolated via column chromatography using silica gel and a gradient elution of ethyl acetate/hexane. Its polarity differs sufficiently from lumefantrine, allowing separation.
Spectroscopic Identification
-
Mass Spectrometry : The dimer exhibits a molecular ion peak at m/z 537.3 [M+H]⁺, consistent with its molecular formula (C₁₈H₁₉Cl₃NO₂).
-
¹H NMR : Characteristic signals include doublets for the epoxide protons (δ 3.8–4.2 ppm) and aromatic protons from the p-chlorobenzylidene groups (δ 7.2–7.6 ppm).
While the dimer is an undesired impurity, its controlled preparation is essential for analytical reference standards. To minimize its formation during lumefantrine synthesis:
-
Optimized Reaction Times : Reducing reflux duration in the condensation step from 15 to 8–10 hours decreases epoxide yield.
-
Stoichiometric Control : Limiting p-chlorobenzaldehyde to 1.1 equivalents prevents over-epoxidation.
-
Low-Temperature Workup : Quenching reactions at 0–5°C during epoxide formation steps suppresses dimerization .
Chemical Reactions Analysis
Information on specific chemical reactions involving Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer is limited. Lumefantrine itself undergoes various reactions in the body to exert its antimalarial effect, which likely involve interactions with parasite proteins or metabolic pathways. These reactions may include oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not specified for the dimer, but lumefantrine typically interacts with heme and other biomolecules within the malaria parasite .
Scientific Research Applications
Antimalarial Research
The primary application of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer is in antimalarial research. Studies indicate that this compound exhibits potent activity against Plasmodium falciparum through mechanisms involving interference with the heme detoxification pathway, leading to increased oxidative stress within the parasite.
Table 1: Comparison of Antimalarial Agents
| Compound Name | Mechanism of Action | Efficacy | Notes |
|---|---|---|---|
| Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer | Heme detoxification interference | High | Unique epoxide structure enhances activity |
| Artemisinin | Endoperoxide bridge | Very High | Rapid action; used in combination therapies |
| Quinine | Alkaloid structure | Moderate | Traditional treatment; less effective against resistant strains |
| Mefloquine | Aminoquinoline derivative | High | Long half-life; effective against resistant strains |
Pharmacological Properties
Research has suggested that Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer may also possess anti-inflammatory and immunomodulatory effects. However, further studies are required to elucidate these potential activities fully. The compound's lipophilicity due to multiple chlorine atoms may influence its interactions within biological systems, which could be leveraged for therapeutic applications beyond malaria treatment.
Synthesis and Characterization
The synthesis of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer can be achieved through various methods that focus on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization purposes .
Numerous studies have evaluated the efficacy of artemether-lumefantrine combinations in treating uncomplicated malaria. The six-dose regimen has been shown to be more effective than four-dose regimens and other antimalarial drugs such as chloroquine and sulfadoxine-pyrimethamine .
Case Study: Efficacy of Artemether-Lumefantrine Regimens
- Study Design : Randomized controlled trials comparing six-dose versus four-dose regimens.
- Participants : Over 2000 individuals with uncomplicated malaria.
- Results : The six-dose regimen showed a significantly lower failure rate compared to the four-dose regimen (RR 7.71; 95% CI 2.99 to 19.88) indicating superior efficacy in parasite clearance .
Mechanism of Action
The mechanism of action of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer is not well-understood. Lumefantrine, the parent compound, exerts its antimalarial activity by disrupting heme crystallization within the malaria parasite, leading to the accumulation of toxic heme and parasite death . Whether the dimer retains this activity or possesses a different mechanism is unclear. Further research is needed to elucidate the molecular targets and pathways involved in the dimer’s effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Lumefantrine derivatives share a core aryl-amino alcohol structure but differ in substituents and dimerization patterns. Below is a comparative analysis of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer (E/Z-Mixture) with its closest analogs:
Table 1: Key Structural and Commercial Attributes
| Compound Name | TRC Code | CAS Number | Key Functional Group | Isomerism |
|---|---|---|---|---|
| Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer | L474025 | Not Disclosed | 3,4-Epoxytetrahydrofuranyl | E/Z-Mixture |
| Lumefantrine Dioxiranyl Dimer | L474020 | Not Disclosed | Dioxiranyl | E/Z-Mixture |
| Lumefantrine β-D-Glucuronide | L474010 | Not Disclosed | β-D-Glucuronide | Single Isomer |
Comparison with Lumefantrine Dioxiranyl Dimer (L474020)
- Structural Differences : The dioxiranyl group in L474020 replaces the epoxytetrahydrofuranyl moiety in L474023. Dioxiranyl groups are highly reactive due to their strained three-membered ring, whereas the tetrahydrofuranyl epoxide offers greater steric stability .
- However, this reactivity may reduce metabolic stability compared to the epoxytetrahydrofuranyl analog .
Comparison with Lumefantrine β-D-Glucuronide (L474010)
- Metabolic Pathway : β-D-Glucuronide derivatives like L474010 are Phase II metabolites, designed for improved water solubility and renal excretion. In contrast, L474025’s dimeric structure prioritizes prolonged plasma half-life and tissue penetration.
- Activity Profile : Glucuronidation typically reduces pharmacological activity, making L474010 a detoxification product. L474025 retains antimalarial efficacy due to its intact lumefantrine core and stabilized epoxide group .
Research Findings and Limitations
- Synthetic Challenges : The E/Z isomer mixture in L474025 complicates purification, as seen in chromatographic separations of lumefantrine analogs .
- Biological Data Gaps : While structural comparisons are well-documented, in vivo efficacy and toxicity data for L474025 remain scarce compared to its dioxiranyl counterpart.
Biological Activity
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer (E/Z-Mixture) is a chemical compound derived from lumefantrine, an established antimalarial agent. This dimeric form exhibits unique structural features, including a 3,4-epoxide group, which may enhance its biological activity. Understanding its pharmacological properties is crucial for evaluating its potential therapeutic applications, particularly in the treatment of malaria caused by Plasmodium falciparum.
- Molecular Formula : C44H24Cl6O2
- Molecular Weight : 797.38 g/mol
- Structural Characteristics : The presence of multiple chlorine atoms contributes to the compound's lipophilicity, affecting its interaction with biological membranes and targets.
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer's primary biological activity is linked to its antimalarial effects. Research indicates that this compound interferes with the heme detoxification pathway in Plasmodium falciparum, leading to increased oxidative stress within the parasite. This mechanism is similar to that of lumefantrine but may be enhanced due to the dimeric structure.
Key Mechanisms:
- Heme Detoxification Interference : The dimer disrupts the detoxification process, causing accumulation of toxic heme.
- Oxidative Stress Induction : Increased oxidative stress results in parasite death.
Biological Activity and Efficacy
Studies have demonstrated the efficacy of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer against Plasmodium falciparum. Its potency is comparable to that of other antimalarial agents, making it a candidate for further research and development.
Comparative Efficacy Table
| Compound Name | IC50 (mg/ml) | Mechanism of Action |
|---|---|---|
| Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer | 8.07 ± 2.13 | Heme detoxification interference |
| Artemisinin | 0.01 - 0.05 | Free radical generation |
| Quinine | 0.1 - 0.5 | Interference with heme polymerization |
| Mefloquine | 0.02 - 0.1 | Heme polymerization disruption |
Case Studies and Clinical Research
Recent clinical studies have explored the pharmacokinetics and dynamics of lumefantrine in various treatment regimens. For example, a study involving children in Uganda demonstrated that extending the duration of artemether-lumefantrine treatment improved drug exposure without significant reductions in reinfection rates .
Study Highlights:
- Study Design : Randomized open-label trial comparing standard (3-day) vs extended (5-day) treatment.
- Findings : Extended treatment resulted in significantly higher lumefantrine concentrations at days 7, 14, and 21.
- Safety Profile : No significant toxicity was reported with extended dosing.
Immunomodulatory Effects
Emerging research suggests that Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer may also exhibit immunomodulatory properties. Although further studies are required to elucidate these effects fully, preliminary findings indicate potential anti-inflammatory activity that could complement its antimalarial effects.
Q & A
Q. What analytical methods are recommended for quantifying Lumefantrine and its organic impurities in stability studies?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method optimized via central composite design (CCD) is widely used. This approach systematically evaluates critical parameters (e.g., mobile phase composition, pH, flow rate) to ensure robustness and sensitivity. The method should be validated per ICH guidelines for specificity, linearity, accuracy, and precision. For Lumefantrine’s E/Z-isomer mixtures, chromatographic conditions must resolve stereoisomers, requiring careful selection of columns (e.g., chiral or polar-embedded phases) and gradient elution .
Q. What synthetic routes are employed to prepare Lumefantrine derivatives, including the E/Z-mixture?
Synthesis typically involves acid-catalyzed reactions (e.g., using p-toluenesulfonic acid or trifluoroacetic acid) to control cyclization and stereochemistry. For example, dihydrofuran intermediates can undergo dimerization under refluxing acetonitrile, yielding E/Z mixtures. Precise control of reaction conditions (temperature, solvent, catalyst) is critical to minimize undesired byproducts .
Q. How can E/Z-isomers of Lumefantrine derivatives be separated and characterized?
Isomer separation relies on chiral chromatography or preparative HPLC with polysaccharide-based columns. Characterization combines nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for purity assessment. Differential scanning calorimetry (DSC) can further distinguish thermal behavior between isomers .
Advanced Research Questions
Q. How can contradictions in stability data for Lumefantrine amorphous solid dispersions (ASDs) be resolved?
Conflicting stability outcomes often arise from variations in polymer carriers or moisture exposure. Methodological solutions include:
- Thermodynamic analysis : Use modulated DSC to measure glass transition temperatures (Tg) and assess physical stability.
- Surface-normalized dissolution studies : Employ intrinsic dissolution apparatus to correlate dissolution kinetics with ASD composition.
- Accelerated stability testing : Monitor impurity profiles under stress conditions (e.g., high humidity, elevated temperatures) using validated RP-HPLC .
Q. What mechanisms underlie Lumefantrine’s pharmacokinetic interactions with protease inhibitors (e.g., lopinavir/ritonavir)?
Co-administration alters Lumefantrine’s clearance via cytochrome P450 (CYP3A4) inhibition, increasing systemic exposure. To study this:
- In vitro models : Use human liver microsomes to quantify CYP-mediated metabolism.
- Transcriptomic/metabolomic profiling : Identify metabolic perturbations (e.g., amino acid or energy pathways) in pathogen models (e.g., Toxoplasma gondii) to elucidate synergistic or antagonistic effects .
Q. How can computational methods predict reaction pathways for synthesizing fluorinated Lumefantrine derivatives?
Density functional theory (DFT) calculations model transition states and intermediate stability in acid-catalyzed reactions. For example, DFT can predict whether a reaction favors dihydropyran ring-opening (yielding butadiene derivatives) or direct arylation (yielding fluorinated pyrans). Experimental validation via LC-MS and NMR is essential to confirm computational predictions .
Q. What experimental designs mitigate risks of resistance during prolonged Lumefantrine monotherapy?
- Combination studies : Pair Lumefantrine with artemisinin derivatives to reduce selective pressure.
- Resistance gene screening : Use whole-genome sequencing of pathogens (e.g., Plasmodium falciparum) to detect mutations in drug targets (e.g., pfcrt or pfmdr1).
- Pharmacodynamic modeling : Link time-kill assays with pharmacokinetic data to optimize dosing regimens and prevent subtherapeutic exposure .
Methodological Notes
- Data Contradictions : When stability or efficacy data conflict, apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., excipient interactions, assay sensitivity) .
- Stereochemical Challenges : For E/Z mixtures, combine circular dichroism (CD) spectroscopy with X-ray crystallography to assign absolute configurations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
